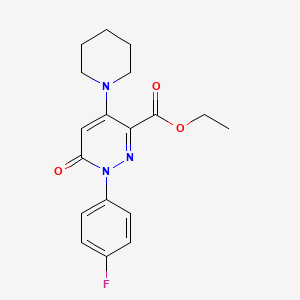

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-6-oxo-4-piperidin-1-ylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-2-25-18(24)17-15(21-10-4-3-5-11-21)12-16(23)22(20-17)14-8-6-13(19)7-9-14/h6-9,12H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMJKMIWDTYKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCCCC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the dihydropyridazine core. One common approach is the cyclization of an appropriate precursor containing the fluorophenyl and piperidinyl groups under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Pathways

The compound likely forms through multi-step organic synthesis , involving:

-

Condensation reactions : Formation of the dihydropyridazine core via cyclization of precursors such as β-keto esters and hydrazine derivatives.

-

Substitution reactions : Introduction of the piperidine group at position 4 via nucleophilic displacement or alkylation.

-

Esterification : Conversion of carboxylic acids to ethyl esters using reagents like ethanol and acid catalysts.

Example from analogous systems :

| Reaction Type | Key Reagents/Conditions | Example Source |

|---|---|---|

| Cyclization | β-Keto ester + hydrazine derivative | |

| Piperidine substitution | Piperidine + alkylation agent | |

| Esterification | Ethanol + acid catalyst |

Functional Group Interactions

The compound contains multiple reactive sites:

-

Ester group (COOEt) : Susceptible to hydrolysis (acidic or basic) or nucleophilic acyl substitution .

-

Ketone group (C=O) : Can undergo reduction (e.g., LiAlH4) or participate in Michael addition reactions.

-

Piperidine ring : May engage in alkylation or acylation reactions.

Example reactions :

-

Hydrolysis of ester :

-

Reduction of ketone :

Potential Biological Activity

-

Enzyme inhibition : Piperidine rings often interact with serotonin/dopamine receptors (inferred from ).

-

Nitric oxide release : Analogous dihydropyridazines with ester groups can release NO under enzymatic cleavage .

Chemical Transformations

| Reaction | Outcome | Relevance |

|---|---|---|

| Ester hydrolysis | Carboxylic acid derivative | Pharmaceutical modification |

| Thiocarbamate formation | Reaction with isothiocyanates | Anti-inflammatory agents |

| Amination | Substitution of piperidine | Targeting specificity |

Structural Stability and Analysis

-

Purity : Typically >95% for research-grade compounds (inferred from).

-

Spectroscopic characterization :

-

IR : Ester carbonyl (~1720 cm⁻¹), amide stretching.

-

NMR : Piperidine protons (~3.8–4.4 ppm), aromatic regions.

-

Research Gaps and Recommendations

While analogous compounds (e.g., piperazine/dihydropyridazine derivatives) show well-documented reactivity, the specific piperidin-1-yl-substituted dihydropyridazine requires further study. Key areas include:

-

Kinetic studies : Hydrolysis rates under physiological conditions.

-

Structure-activity relationships : Impact of piperidine substituents on enzyme binding.

-

Toxicity profiling : Stability in biological systems.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of dihydropyridazine derivatives, including Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate. These compounds have been shown to exhibit activity against a range of bacterial strains, suggesting their utility as potential antibiotics. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticonvulsant Properties

Compounds similar to this compound have been evaluated for anticonvulsant activity. Studies utilizing the maximal electroshock seizure (MES) method have indicated that these compounds can effectively reduce seizure activity in animal models. The structure–activity relationship (SAR) analysis reveals that specific substitutions on the aromatic ring significantly enhance anticonvulsant potency.

Pharmacological Applications

Anti-inflammatory Effects

Research indicates that derivatives of dihydropyridazine can exhibit anti-inflammatory properties. In vivo studies have demonstrated that these compounds can reduce inflammation in models of acute and chronic inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

Antihypertensive Activity

this compound has also been investigated for its antihypertensive effects. Compounds within this class have shown promise in lowering blood pressure through vasodilatory mechanisms and modulation of the renin-angiotensin system.

Synthetic Organic Chemistry

Synthesis and Derivatization

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance reaction efficiency. The ability to modify functional groups on the piperidine ring allows for a broad range of derivatives with tailored biological activities.

Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to receptors or enzymes, while the piperidinyl group can influence the compound's pharmacokinetic properties. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 1 and 4. Below is a comparative analysis of structurally related compounds based on substituent variations, synthesis yields, and physical

Table 1: Comparison of Pyridazine Derivatives

Key Observations:

Substituent Effects on Yield :

- Electron-donating groups (e.g., 4-hydroxyphenyl in 12d ) correlate with higher yields (95%), likely due to enhanced reaction stability .

- Bulky substituents (e.g., trifluoromethyl in ) or halogenated aryl groups (e.g., 4-iodophenyl in 12f ) reduce yields (40–50%), possibly due to steric hindrance or electronic deactivation .

Melting Point Trends: Polar substituents (e.g., hydroxy in 12d) increase melting points (220–223°C), reflecting stronger intermolecular interactions . Nonpolar groups (e.g., methyl in 12b) result in lower melting points (109–110°C) .

Piperidin-1-yl vs. Other Substituents :

- The piperidin-1-yl group in the target compound is bulkier and more basic than hydroxy or methyl groups, which may enhance solubility in polar solvents compared to trifluoromethyl or sulfonyl derivatives .

Spectroscopic Characterization :

- All compounds in were confirmed via $^1$H NMR, $^13$C NMR, and mass spectrometry, with molecular ions ([M+H]⁺) matching theoretical values .

Biological Activity

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate (CAS No. 921990-31-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

- Molecular Formula : C18H20FN3O3

- Molecular Weight : 345.374 g/mol

- IUPAC Name : Ethyl 1-(4-fluorophenyl)-6-oxo-4-piperidin-1-ylpyridazine-3-carboxylate

The compound's structure features a piperidine ring and a fluorophenyl moiety, which are known to contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to this compound. For instance, derivatives with similar structural features have shown promising results against several pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| Derivative 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |

| Derivative 10 | 0.30 μg/mL | Escherichia coli |

These results indicate that compounds with similar structural motifs exhibit potent antimicrobial properties, suggesting that this compound may also possess significant antimicrobial activity .

2. Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. A notable investigation highlighted the cytotoxic effects of related piperidine derivatives on cancer cell lines:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | FaDu (hypopharyngeal tumor) | 5.2 | Induction of apoptosis |

| Study B | MCF7 (breast cancer) | 7.5 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation through cell cycle arrest mechanisms .

3. Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for other biological effects:

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

A recent case study examined the structure–activity relationship (SAR) of similar compounds, emphasizing the importance of substituents on the piperidine ring and their impact on biological activity. The study concluded that modifications to the fluorophenyl group significantly influenced both potency and selectivity against various targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(4-fluorophenyl)-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, similar dihydropyridazine derivatives are synthesized using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and substituted aldehydes under reflux in polar aprotic solvents (e.g., DMF or THF) with catalytic bases like K₂CO₃ . Optimization should focus on stoichiometry of piperidine derivatives (1.2–1.5 equivalents) and temperature control (60–80°C) to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products.

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the 4-fluorophenyl and piperidin-1-yl groups.

- HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

- FT-IR to verify carbonyl (C=O, ~1700 cm⁻¹) and dihydropyridazine ring vibrations.

- Elemental analysis (CHNS) to validate empirical formula consistency.

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is likely sensitive to moisture and light due to its ester and dihydropyridazine moieties. Store under inert gas (argon) at –20°C in amber vials. Stability testing under accelerated conditions (40°C/75% RH for 14 days) is advised to assess degradation pathways, such as hydrolysis of the ester group or oxidation of the dihydropyridazine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency during dihydropyridazine ring formation?

- Methodological Answer : Discrepancies in cyclization yields may arise from competing reaction pathways. For example, palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) can improve regioselectivity compared to traditional thermal methods . Mechanistic studies (e.g., DFT calculations or isotopic labeling) should be employed to identify intermediates and transition states. Adjusting solvent polarity (e.g., switching from THF to DMSO) may stabilize charged intermediates and suppress side reactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidin-1-yl substituent?

- Methodological Answer : Systematically replace the piperidin-1-yl group with other N-heterocycles (e.g., morpholine, pyrrolidine) and evaluate biological activity. For example:

Q. How can researchers address challenges in quantifying trace impurities during scale-up synthesis?

- Methodological Answer : Implement LC-QTOF-MS for high-resolution impurity profiling. For example, detect and quantify residual solvents (e.g., DMF) or byproducts like de-fluorinated derivatives. Use orthogonal methods (e.g., ¹⁹F NMR) to confirm absence of fluorophenyl group degradation .

Q. What computational tools are suitable for predicting the compound’s reactivity in novel reaction environments?

- Methodological Answer : Employ molecular dynamics simulations (AMBER or GROMACS) to model solvation effects and DFT calculations (Gaussian 16) to predict electrophilic/nucleophilic sites. For instance, the C-3 carboxylate group may act as a hydrogen-bond acceptor, influencing catalytic interactions in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.